BENGHE Foundational & Exploratory

Check Availability & Pricing

2-aminopyridine-3,5-dicarboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-aminopyridine-3,5-dicarboxylic

Acid

Cat. No.: B2757718

Compound Name:

An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Structure, Synthesis,
and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-aminopyridine-3,5-dicarboxylic
acid, a heterocyclic compound of significant interest to researchers in materials science and
medicinal chemistry. The document delineates its core molecular structure, physicochemical
properties, and detailed protocols for its characterization using spectroscopic methods. A
proposed, scientifically-grounded synthesis pathway is presented, addressing the common
challenges associated with polysubstituted pyridines. The guide further explores the molecule's
primary applications as a versatile T-shaped linker in the design of coordination polymers and
metal-organic frameworks (MOFs), and as a valuable scaffold for the development of novel
therapeutic agents. The content is structured to provide both foundational knowledge and field-
proven insights, making it an essential resource for scientists engaged in advanced chemical
synthesis and drug development.

Molecular Identity and Physicochemical Properties
Introduction to the Heterocyclic Scaffold

The pyridine ring is a foundational scaffold in organic chemistry, renowned for its presence in a
vast array of natural products, pharmaceuticals, and functional materials. When substituted
with multiple functional groups, the pyridine core offers a geometrically defined and
electronically tunable platform for complex molecular design. 2-Aminopyridine-3,5-
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dicarboxylic acid is a prime example of such a polysubstituted heterocycle, integrating an
amino group and two carboxylic acid moieties. This unique combination of a basic amino group
and acidic carboxyl groups imparts amphoteric properties and creates multiple coordination
sites, making it a highly versatile building block for supramolecular chemistry and a precursor
for complex organic synthesis.

Core Structure and Nomenclature

The molecule consists of a central pyridine ring. An amine group (-NHz) is attached at the C2
position, and two carboxylic acid groups (-COOH) are located at the C3 and C5 positions. This
arrangement results in a "T-shaped" geometry, a critical feature for its role as a linker in
coordination chemistry.

Caption: 2D structure of 2-aminopyridine-3,5-dicarboxylic acid.

Physicochemical Data Summary

The fundamental properties of 2-aminopyridine-3,5-dicarboxylic acid are summarized below.
This data is essential for determining appropriate solvents, reaction conditions, and storage

protocols.
Property Value Source
CAS Number 89795-70-0 [11[2]
Molecular Formula C7HeN204 [11[2]
Molecular Weight 182.13 g/mol [1]
Appearance Typically a solid powder N/A

) Available up to specified
Purity : [1]
grades from suppliers

Storage Store in a cool, dry place [1]

Spectroscopic and Structural Characterization

2.1. The Rationale for Spectroscopic Analysis
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Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized
compound. For a polysubstituted aromatic system like 2-aminopyridine-3,5-dicarboxylic
acid, each technique provides a unique piece of the structural puzzle. *H and 3C NMR confirm
the carbon-hydrogen framework and chemical environment of each atom, IR spectroscopy
identifies the key functional groups, and mass spectrometry verifies the molecular weight and
elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¢ H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct signals
would appear for the protons on the pyridine ring, likely as doublets or singlets depending on
coupling constants. The chemical shifts would be downfield due to the electron-withdrawing
nature of the pyridine nitrogen and carboxylic acid groups. The amine (-NHz) protons would
likely appear as a broad singlet, and the carboxylic acid (-COOH) protons would be highly
deshielded, appearing as a very broad singlet at a high ppm value (>10 ppm).

e 13C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons
attached to the carboxylic acid groups (C3, C5) and the amino group (C2) would have
characteristic chemical shifts. The two carboxylic acid carbonyl carbons would appear
significantly downfield (>160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is crucial for identifying the functional groups. Key vibrational modes to expect
include:

e O-H Stretch: A very broad band from ~2500-3300 cm~1, characteristic of the hydrogen-
bonded carboxylic acid O-H group.

e N-H Stretch: Two sharp to medium peaks in the ~3300-3500 cm~! region, corresponding to
the symmetric and asymmetric stretching of the primary amine.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm™1, indicative of the
carboxylic acid carbonyl group.
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e C=N and C=C Stretches: Multiple bands in the 1400-1650 cm~* region, corresponding to the

aromatic pyridine ring vibrations.[3]

» N-H Bend: A peak around 1600-1650 cm~?%, which may overlap with the ring stretching

bands.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak [M]* would be observed at m/z = 182.13.

Common fragmentation patterns would likely involve the loss of water (H20, m/z = 18) and

carbon dioxide (COz, m/z = 44) from the carboxylic acid groups, leading to significant peaks at

m/z = 164 and m/z = 138.

¢ Predicted :

Technique Predicted Key Signals Rationale
0 7.5-9.0 ppm (2H, ring ) ]
Aromatic, amine, and
protons); 6 5.0-7.0 ppm (2H, ] ]
1H NMR carboxylic acid proton
broad, -NHz); 6 >10 ppm (2H, ]
environments.
very broad, -COOH)
4 160-175 ppm (2C, -COOH); _
o Carbonyl and aromatic carbon
13C NMR 4 120-160 ppm (5C, pyridine ]
. environments.
ring carbons)
2500-3300 (broad, O-H); 3300- S
Characteristic vibrations of
3500 (N-H); 1700-1725 _ _ _
IR (cm™1) carboxylic acid, amine, and
(strong, C=0); 1400-1650 o o
pyridine moieties.[3]
(C=C, C=N)
Molecular weight and expected
182 [M]*; 164 [M-H20]+; 138 ,
MS (m/z) fragmentation of carboxyl

[M-CO2]*

groups.

Synthesis and Reactivity
Challenges and Strategies in Pyridine Substitution
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The synthesis of polysubstituted pyridines is often non-trivial. The electron-deficient nature of
the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution
requires harsh conditions or the presence of leaving groups. Furthermore, directing incoming
substituents to specific positions when multiple groups are already present requires careful
strategic planning. A common approach involves building the ring from acyclic precursors or
functionalizing a pre-existing, simpler pyridine derivative.

Proposed Synthesis Protocol: Oxidation of a Dimethyl
Precursor

A plausible and robust method for preparing 2-aminopyridine-3,5-dicarboxylic acid involves
the oxidation of a readily available dimethylpyridine precursor. This multi-step process ensures
high purity and yield.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

o Oxidation: To a solution of 2-amino-3,5-dimethylpyridine in aqueous sodium hydroxide, add
potassium permanganate (KMnQOa4) portion-wise. Heat the reaction mixture under reflux for
several hours until the purple color disappears, indicating the consumption of the oxidant.

o Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese
dioxide (MnOz2) byproduct.
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« |solation: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCI) to a pH
of approximately 3-4. The target compound, being least soluble at its isoelectric point, will
precipitate out of the solution.

 Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. For
higher purity, recrystallize the crude product from a suitable solvent system, such as hot
water or an ethanol/water mixture.

 Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, as
described in Section 2, and perform elemental analysis.

Key Reactivity Patterns

The molecule's reactivity is governed by its three functional groups:
o Pyridine Nitrogen: Can be protonated or coordinated to metal centers.

e Amino Group: Acts as a nucleophile and can undergo acylation, alkylation, or diazotization
reactions. It is also a key coordination site for metal ions.

o Carboxylic Acids: Can be deprotonated to form carboxylates, which are excellent ligands for
metal ions. They can also be converted to esters, amides, or acid chlorides for further
functionalization. This dual functionality makes the molecule a powerful chelating agent.

Applications in Materials Science and Drug
Development
Role as a T-shaped Linker in Coordination Chemistry

The spatial arrangement of the coordinating groups (the pyridine nitrogen, the amino nitrogen,
and the two carboxylate oxygens) makes 2-aminopyridine-3,5-dicarboxylic acid an ideal "T-
shaped" linker or node for constructing multi-dimensional coordination polymers and Metal-
Organic Frameworks (MOFs).[4][5] The rigidity of the pyridine backbone combined with the
versatile binding modes of the carboxylate groups allows for the predictable assembly of robust
and porous structures. These materials have potential applications in gas storage, catalysis,
and chemical sensing.
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Workflow: Design of a Metal-Organic Framework (MOF)

The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal
method.

MOF Synthesis Workflow

2-Aminopyridine-3,5-dicarboxylic acid Metal Salt Precursor Solvent System
(Organic Linker) (e.g., Zn(NO3)2, Cu(OAC)2) (e.g., DMF, DEF, H20)

I

Combine in a sealed vessel

'

Solvothermal Reaction
(Controlled Heating, 80-150 °C)

'

Slow Cooling &
Crystal Formation

'

Isolate Crystals
(Filtration, Washing)

'

Solvent Exchange & Activation
(Heating under vacuum)

Structural & Property Analysis
(SC-XRD, PXRD, TGA, Gas Adsorption)

Click to download full resolution via product page
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Caption: General workflow for synthesizing a MOF.
Experimental Protocol:

o Preparation: Dissolve 2-aminopyridine-3,5-dicarboxylic acid and a suitable metal salt
(e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-
dimethylformamide (DMF) or N,N-diethylformamide (DEF).

¢ Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a constant
temperature (typically 80-150 °C) for 24-72 hours.

o Crystallization: Allow the autoclave to cool slowly to room temperature to promote the
formation of high-quality single crystals.

« |solation and Activation: Collect the crystalline product by filtration, wash with fresh solvent,
and activate the material by exchanging the solvent in the pores and heating under vacuum
to create a porous framework.

o Characterization: Analyze the structure using Single-Crystal X-ray Diffraction (SC-XRD) and
confirm the bulk purity with Powder X-ray Diffraction (PXRD). Thermal stability is assessed
using Thermogravimetric Analysis (TGA), and porosity is measured via gas adsorption
isotherms.

Potential as a Precursor in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry,
appearing in numerous approved drugs. Derivatives of related aminopyridine dicarbonitriles
have demonstrated potent anti-cancer activity.[6] This suggests that 2-aminopyridine-3,5-
dicarboxylic acid is a highly valuable starting material. The carboxylic acid groups can be
converted into amides, esters, or other functional groups to modulate solubility, cell
permeability, and target binding affinity. The amino group provides an additional handle for
modification, allowing for the creation of large, diverse libraries of compounds for high-
throughput screening in drug discovery programs.

Conclusion and Future Outlook
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2-Aminopyridine-3,5-dicarboxylic acid is a molecule of significant synthetic and applied
potential. Its well-defined structure, multiple coordination sites, and versatile reactivity make it a
powerful tool for both materials scientists and medicinal chemists. While its primary utility has
been explored in the context of coordination chemistry, its potential as a core scaffold for
pharmaceutical development remains a promising and underexplored frontier. Future research
should focus on developing more efficient and scalable synthesis routes and on systematically
exploring the biological activities of its derivatives. The insights and protocols provided in this
guide serve as a foundational resource for researchers aiming to unlock the full potential of this
versatile heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 89795-70-0|2-Aminopyridine-3,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

2. 2-aminopyridine-3,5-dicarboxylic acid hydrochloride | CAS 89795-70-0 | Chemical-
Suppliers [chemical-suppliers.eu]

3. chimia.ch [chimia.ch]

* 4. New metal—organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural
diversity arising from the addition of templates into the reaction systems - CrystEngComm
(RSC Publishing) [pubs.rsc.org]

¢ 5. mdpi.com [mdpi.com]

¢ 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling
anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [2-aminopyridine-3,5-dicarboxylic acid structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2757718#2-aminopyridine-3-5-dicarboxylic-acid-
structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2757718?utm_src=pdf-body
https://www.benchchem.com/product/b2757718?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/89795-70-0.html
https://www.chemical-suppliers.eu/enp/aminopyridine-dicarboxylic-acid-hydrochloride-PX1568222
https://www.chemical-suppliers.eu/enp/aminopyridine-dicarboxylic-acid-hydrochloride-PX1568222
https://www.chimia.ch/chimia/article/download/1968_397/7778
https://pubs.rsc.org/en/content/articlelanding/2020/ce/c9ce02006c
https://pubs.rsc.org/en/content/articlelanding/2020/ce/c9ce02006c
https://pubs.rsc.org/en/content/articlelanding/2020/ce/c9ce02006c
https://www.mdpi.com/2073-4352/9/3/166
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400646/
https://www.benchchem.com/product/b2757718#2-aminopyridine-3-5-dicarboxylic-acid-structure
https://www.benchchem.com/product/b2757718#2-aminopyridine-3-5-dicarboxylic-acid-structure
https://www.benchchem.com/product/b2757718#2-aminopyridine-3-5-dicarboxylic-acid-structure
https://www.benchchem.com/product/b2757718#2-aminopyridine-3-5-dicarboxylic-acid-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2757718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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